

# Application Notes and Protocols for HMBD-001 in Xenograft Mouse Models

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## Compound of Interest

Compound Name: HMBD-001

Cat. No.: B1208404

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## Introduction

**HMBD-001** is a novel, humanized monoclonal antibody that targets the human epidermal growth factor receptor 3 (HER3/ErbB3).[1][2] HER3 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases and is implicated in the progression and acquired resistance of various cancers.[3][4] **HMBD-001** exhibits a unique mechanism of action by binding to a specific epitope on the dimerization interface of HER3. This binding sterically hinders the heterodimerization of HER3 with its signaling partners, primarily HER2 and EGFR, thereby inhibiting the activation of downstream pro-survival signaling pathways, most notably the PI3K/AKT and MAPK pathways.[5][6] Preclinical studies in various xenograft mouse models have demonstrated the potent anti-tumor activity of **HMBD-001**, both as a monotherapy and in combination with other targeted agents.[7][8][9]

These application notes provide detailed protocols for the utilization of **HMBD-001** in preclinical xenograft mouse models of gastric cancer, squamous cell carcinoma, and ovarian cancer.

## Data Presentation: Efficacy of HMBD-001 in Xenograft Models

The anti-tumor efficacy of **HMBD-001** has been evaluated in a range of cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. The following tables summarize

the quantitative data from key preclinical studies.

Table 1: Monotherapy Efficacy of **HMBD-001** in a Gastric Cancer Xenograft Model

Cell Line	Mouse Strain	Treatment	Dosing Schedule	Tumor Growth Inhibition (TGI)	Citation
NCI-N87	Athymic Nude	HMBD-001	Weekly	>90% at 25 days	<a href="#">[10]</a>

Table 2: Combination Therapy Efficacy of **HMBD-001** in Squamous Cell Carcinoma (SCC) Xenograft Models

Xenograft Model	Cancer Type	Treatment	TGI	Citation
Patient-Derived	Head and Neck SCC (HNSCC)	HMBD-001 + Cetuximab	Up to 100%	<a href="#">[7]</a>
Patient-Derived	Esophageal SCC (ESCC)	HMBD-001 + Cetuximab	Up to 100%	<a href="#">[7]</a>
Patient-Derived	Squamous NSCLC	HMBD-001 + Cetuximab	Up to 100%	<a href="#">[7]</a>

Table 3: Efficacy of **HMBD-001** in an Ovarian Cancer Patient-Derived Xenograft (PDX) Model

Xenograft Model	Mouse Strain	Treatment	Dosing Schedule	Outcome	Citation
Ovarian Cancer PDX	BALB/c Nude	HMBD-001 (25 mg/kg)	Once a week, IP	Superior tumor growth inhibition compared to other anti-HER3 antibodies	<a href="#">[11]</a>

## Experimental Protocols

The following are detailed protocols for establishing and utilizing xenograft mouse models to evaluate the efficacy of **HMBD-001**.

### Protocol 1: NCI-N87 Gastric Cancer Cell Line-Derived Xenograft (CDX) Model

#### 1. Cell Culture:

- Culture NCI-N87 human gastric carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Harvest cells during the exponential growth phase for tumor implantation.

#### 2. Animal Model:

- Use female athymic nude mice, 6-8 weeks old.
- Allow mice to acclimatize for at least one week before any experimental procedures.

#### 3. Tumor Implantation:

- Resuspend harvested NCI-N87 cells in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio).
- Subcutaneously inject  $5 \times 10^6$  cells in a volume of 100  $\mu$ L into the right flank of each mouse.

#### 4. Tumor Monitoring and Treatment Initiation:

- Monitor tumor growth by measuring the length and width of the tumor with calipers twice weekly.
- Calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Randomize mice into treatment and control groups when tumors reach an average volume of 100-150 mm<sup>3</sup>.

#### 5. **HMBD-001** Administration:

- Prepare **HMBD-001** in a sterile vehicle solution (e.g., PBS).
- Administer **HMBD-001** via intraperitoneal (IP) injection at the desired dose (e.g., 25 mg/kg).
- Administer treatment once weekly for the duration of the study.
- The control group should receive an equivalent volume of the vehicle solution.

#### 6. Efficacy Evaluation:

- Continue to monitor tumor volume and body weight twice weekly.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

## Protocol 2: Squamous Cell Carcinoma (SCC) Patient-Derived Xenograft (PDX) Model for Combination Therapy with Cetuximab

#### 1. PDX Model Establishment:

- Obtain fresh tumor tissue from consenting patients with squamous cell carcinoma (HNSCC, ESCC, or squamous NSCLC).
- Implant small tumor fragments (approximately 20-30 mm<sup>3</sup>) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
- Monitor tumor growth and passage the tumors to subsequent generations of mice for cohort expansion.

#### 2. Animal Model:

- Use female immunodeficient mice (NOD/SCID or NSG), 6-8 weeks old.

### 3. Cohort Formation and Treatment:

- Once tumors from a specific PDX model reach an average volume of 150-200 mm<sup>3</sup>, randomize the mice into four treatment groups:
- Vehicle control
- **HMBD-001** monotherapy
- Cetuximab monotherapy
- **HMBD-001** and Cetuximab combination therapy

### 4. Drug Administration:

- Administer **HMBD-001** and Cetuximab at their respective optimal doses and schedules, typically via IP injection. Dosing frequency is often once or twice weekly.

### 5. Efficacy Assessment:

- Measure tumor volumes and body weights 2-3 times per week.
- The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm<sup>3</sup>).
- Collect tumor samples at the end of the study for pharmacodynamic and biomarker analyses.

## Protocol 3: Ovarian Cancer Patient-Derived Xenograft (PDX) Model

### 1. PDX Model Establishment:

- Surgically obtain fresh ovarian cancer tissue from patients.
- Subcutaneously implant tumor fragments into the flank of 5-7 week old female BALB/c nude mice.[\[11\]](#)
- Passage tumors to subsequent mice to generate a cohort for the efficacy study.

### 2. Treatment Protocol:

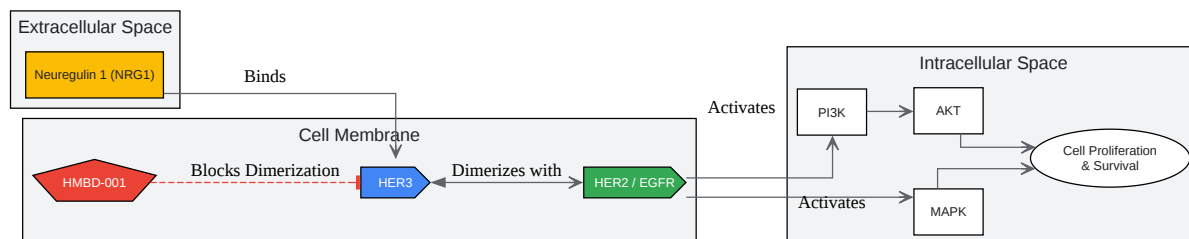
- When tumor volumes reach approximately 150 mm<sup>3</sup>, randomize mice into treatment groups.
- Administer **HMBD-001** at a dose of 25 mg/kg via intraperitoneal (IP) injection once a week.[\[11\]](#)
- Include a control group receiving vehicle injections.

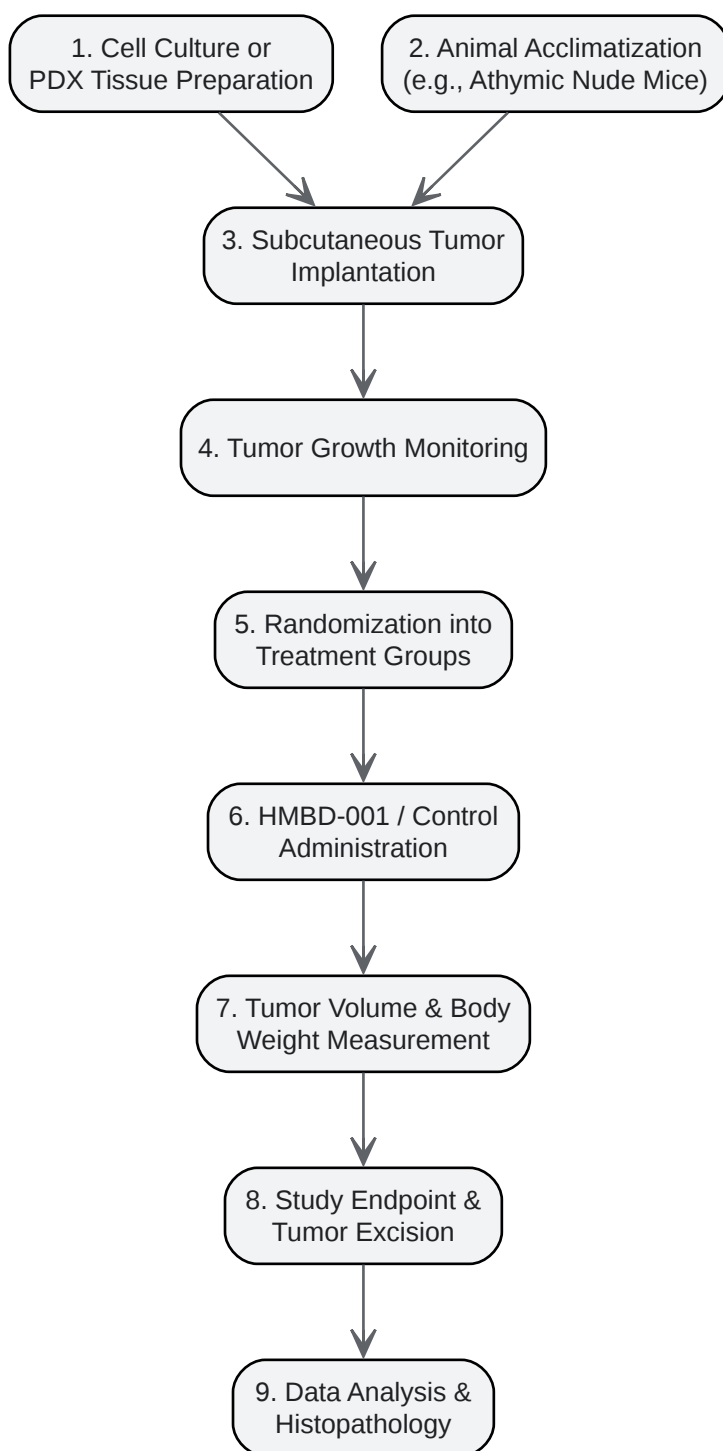
### 3. Monitoring and Endpoint:

- Monitor tumor growth and animal health regularly.
- The primary endpoint is typically tumor growth delay or regression.
- Excise tumors at the end of the study for further analysis.

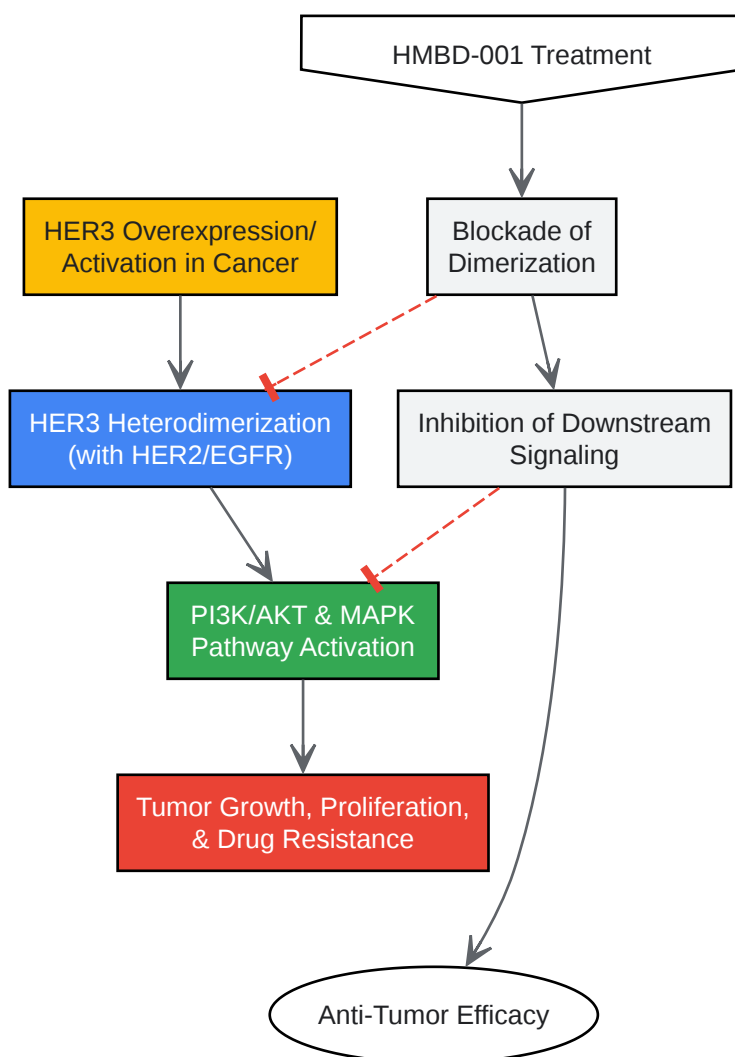
## Visualizations

### Signaling Pathway of HER3 and Inhibition by HMBD-001









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